SURA24 is classified as an antigen peptide, specifically targeting prostate cancer cells by binding to the prostate-specific membrane antigen. This classification places it within a broader category of peptides used in immunotherapy and vaccine development. Antigen peptides are typically derived from cellular proteins that are presented on the surface of cells in association with major histocompatibility complex molecules, which are essential for T cell recognition and activation.
The synthesis of peptide antigens like SURA24 is commonly achieved through solid-phase peptide synthesis (SPPS), a method that allows for the stepwise assembly of peptides on a solid support. This technique was pioneered by Robert Merrifield in the 1960s and has since become a standard approach in peptide chemistry.
The molecular structure of SURA24 can be characterized as follows:
Peptide antigens undergo various chemical reactions during their synthesis and when interacting with biological systems:
The mechanism of action for peptide antigen SURA24 primarily involves its recognition by T cells:
Peptide antigen SURA24 has significant applications in various scientific fields:
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 119698-27-0
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: